Cas no 935-16-0 (1,4-DIISOCYANOBENZENE)

1,4-DIISOCYANOBENZENE structure
1,4-DIISOCYANOBENZENE structure
Nombre del producto:1,4-DIISOCYANOBENZENE
Número CAS:935-16-0
MF:C8H4N2
Megavatios:128.130761146545
MDL:MFCD00012383
CID:803677
PubChem ID:24858515

1,4-DIISOCYANOBENZENE Propiedades químicas y físicas

Nombre e identificación

    • 1,4-DIISOCYANOBENZENE
    • 1,4-PHENYLENE DIISOCYANIDE
    • Benzene,1,4-diisocyano-
    • 1,4-diisocyanobenzol
    • 1,4-phenylendiisocyanide
    • phenylene-1,4-bisisocyanide
    • p-phenylene-1,4-diisocyanate
    • TOS-BB-0782
    • 1,4-Diisocyanobenzene (ACI)
    • p-Phenylene isocyanide (7CI, 8CI)
    • p-Diisocyanobenzene
    • p-Phenyl diisocyanide
    • 4-Isocyanophenylisocyanide
    • DB-057409
    • 935-16-0
    • InChI=1/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6
    • AS-81211
    • GEO-02803
    • W-200529
    • DTXSID10377957
    • MFCD00012383
    • SCHEMBL409015
    • 1,4-Phenylenediisocyanide
    • AKOS015913089
    • MDL: MFCD00012383
    • Renchi: 1S/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H
    • Clave inchi: IXACFSRTSHAQIX-UHFFFAOYSA-N
    • Sonrisas: [C-]#[N+]C1C=CC([N+]#[C-])=CC=1

Atributos calculados

  • Calidad precisa: 128.03700
  • Masa isotópica única: 128.037448136g/mol
  • Recuento atómico isotópico: nothing
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 0
  • Complejidad: nothing
  • Recuento de unidades de unión covalente: nothing
  • Recuento del Centro estereoscópico atómico definido: nothing
  • Recuento de centros estereoscópicos atómicos indefinidos: nothing
  • Recuento de centros tridimensionales de bonos fijos: nothing
  • Conteo indefinido de centros tridimensionales de Bond: nothing
  • Carga superficial: nothing
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: nothing
  • Superficie del Polo topológico: 8.7Ų

Propiedades experimentales

  • Color / forma: Not determined
  • Punto de fusión: 160 °C (dec.) (lit.)
  • Punto de ebullición: °Cat760mmHg
  • Punto de inflamación: °C
  • PSA: 0.00000
  • Logp: 1.24960
  • Disolución: Not determined

1,4-DIISOCYANOBENZENE Información de Seguridad

1,4-DIISOCYANOBENZENE Datos Aduaneros

  • Código HS:2926909090
  • Datos Aduaneros:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1,4-DIISOCYANOBENZENE PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y1014998-1g
1,4-Phenylene diisocyanide
935-16-0 97%
1g
$565 2024-06-07
A2B Chem LLC
AB57530-250mg
1,4-Phenylene diisocyanide
935-16-0 97%
250mg
$153.00 2024-04-19
eNovation Chemicals LLC
Y1014998-1g
1,4-Phenylene diisocyanide
935-16-0 97%
1g
$565 2025-02-21
abcr
AB530230-1g
1,4-Phenylene diisocyanide, 97%; .
935-16-0 97%
1g
€330.00 2024-04-16
eNovation Chemicals LLC
Y1014998-1g
1,4-Phenylene diisocyanide
935-16-0 97%
1g
$565 2025-02-27
eNovation Chemicals LLC
Y1014998-250mg
1,4-Phenylene diisocyanide
935-16-0 97%
250mg
$195 2025-02-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
311367-1G
1,4-DIISOCYANOBENZENE
935-16-0
1g
¥3777.22 2023-12-08
eNovation Chemicals LLC
Y1014998-250mg
1,4-Phenylene diisocyanide
935-16-0 97%
250mg
$195 2024-06-07
eNovation Chemicals LLC
Y1014998-250mg
1,4-Phenylene diisocyanide
935-16-0 97%
250mg
$195 2025-02-27

1,4-DIISOCYANOBENZENE Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide
Referencia
Electrochemical generation of alkyl and aryl isocyanides
Guirado, Antonio; Zapata, Andres; Gomez, Jesus L.; Trabalon, Luis; Galvez, Jesus, Tetrahedron, 1999, 55(31), 9631-9640

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  -78 °C; -78 °C → rt; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Neutral isocyanide-templated assembly of pillar[5]arene [2] and [3]pseudorotaxanes
Khamphaijun, Korawit; Namnouad, Phitawat; Docker, Andrew; Ruengsuk, Araya; Tantirungrotechai, Jonggol; et al, Chemical Communications (Cambridge, 2022, 58(52), 7253-7256

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Toluene ;  8 h, reflux
1.2 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  20 - 30 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  15 - 20 min, 0 °C; 1 h, 0 °C
Referencia
Synthesis and antiproliferative activity of aromatic and aliphatic bis[aminomethylidene(bisphosphonic)] acids
Goldeman, Waldemar; Nasulewicz-Goldeman, Anna, Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3475-3479

Métodos de producción 4

Condiciones de reacción
Referencia
Radiation enhancement of the catalytic properties of three-dimensional coordination polymers of Ru(II) with diisocyanide ligands
Tannenbaum, Rina, Journal of Molecular Catalysis A: Chemical, 1996, 107(1-3), 207-215

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ;  2 h, 55 °C; 0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.4 Reagents: Sodium carbonate Solvents: Water ;  1 h, rt
Referencia
Mild C-F Activation in Perfluorinated Arenes through Photosensitized Insertion of Isonitriles at 350 nm
Weidlich, Frauke; Esumi, Naoto; Chen, Dongyang; Mueck-Lichtenfeld, Christian; Zysman-Colman, Eli; et al, Advanced Synthesis & Catalysis, 2020, 362(2), 376-383

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Triphosgene Solvents: Dichloromethane ;  1 h, rt; 2.5 h, reflux
Referencia
Synthesis of sugar-derived isoselenocyanates, selenoureas, and selenazoles
Lopez, Oscar; Maza, Susana; Ulgar, Victor; Maya, Ines; Fernandez-Bolanos, Jose G., Tetrahedron, 2009, 65(12), 2556-2566

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ,  Water ;  12 h, 40 °C
Referencia
Room-Temperature Metal-Free Multicomponent Polymerizations of Elemental Selenium toward Stable Alicyclic Poly(oxaselenolane)s with High Refractive Index
Wu, Xiuying; He, Junxia; Hu, Rongrong ; Tang, Ben Zhong, Journal of the American Chemical Society, 2021, 143(38), 15723-15731

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Acetic anhydride ;  2 h, 70 °C; 70 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0.5 h, 0 °C; 8 h, 0 °C
1.3 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  20 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  0.5 h, 0 °C
Referencia
Pyrimidazole-Based Covalent Organic Frameworks: Integrating Functionality and Ultrastability via Isocyanide Chemistry
Liu, Jiao; Yang, Tong; Wang, Zhi-Peng; Wang, Peng-Lai; Feng, Jie; et al, Journal of the American Chemical Society, 2020, 142(50), 20956-20961

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  30 min, rt
Referencia
Novel Access to Known and Unknown Thiourea Catalyst via a Multicomponent-Reaction Approach
Nickisch, Roman; Gabrielsen, Solveig M.; Meier, Michael A. R., ChemistrySelect, 2020, 5(38), 11915-11920

Métodos de producción 10

Condiciones de reacción
Referencia
Alkyl-substituted phenylene diisonitriles
, United States, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Phosgene ,  Triethylamine Solvents: Dichloromethane ;  3 h, 0 °C; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referencia
Main group compounds. Para-substituted aryl isocyanides
Wagner, Nicole L.; Murphy, Kristen L.; Haworth, Daniel T.; Bennett, Dennis W.; Zeller, Matthias; et al, Inorganic Syntheses, 2004, 34, 24-29

1,4-DIISOCYANOBENZENE Raw materials

1,4-DIISOCYANOBENZENE Preparation Products

1,4-DIISOCYANOBENZENE Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:935-16-0)1,4-DIISOCYANOBENZENE
A943349
Pureza:99%
Cantidad:1g
Precio ($):196.0